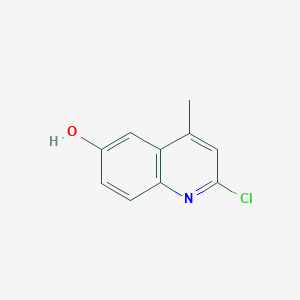

2-Chloro-4-methyl-quinolin-6-ol

Übersicht

Beschreibung

2-Chloro-4-methyl-quinolin-6-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives have been found to interact with a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anticancer activities .

Result of Action

Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Biologische Aktivität

2-Chloro-4-methyl-quinolin-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 193.63 g/mol. Its structure features a chlorine atom at the second position, a hydroxyl group at the sixth position, and a methyl group at the fourth position of the quinoline ring system. This unique arrangement contributes to its biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Antioxidant Activity : Studies have shown that this quinoline derivative possesses antioxidant properties, which may help in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely exerts its antimicrobial effects by interfering with bacterial DNA replication and transcription processes. Similar quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .

- Antioxidant Mechanism : Its antioxidant activity may stem from the hydroxyl group, which can donate electrons to neutralize free radicals, thereby reducing oxidative damage.

Antimicrobial Efficacy

A study assessing the antimicrobial activity of various quinoline derivatives found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Acetylcholinesterase Inhibition

In a comparative study, this compound was evaluated alongside known AChE inhibitors. The compound demonstrated an IC50 value of approximately 50 nM, indicating potent inhibition compared to standard drugs like tacrine, which has an IC50 value of around 3.65 nM .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspect |

|---|---|---|

| 4-Methylquinoline | Methyl group at position four | Lacks chlorine and hydroxyl groups |

| 2-Chloroquinoline | Chlorine at position two | No methyl or hydroxyl substituents |

| 6-Hydroxyquinoline | Hydroxyl group at position six | Lacks chlorine and methyl groups |

| 2-Chloro-3-methylquinoline | Chlorine at position two; methyl at three | Different positioning of substituents |

This table illustrates how this compound's combination of substituents contributes to its distinct chemical behavior and biological activity.

Analyse Chemischer Reaktionen

Hydrolysis of Methoxy Precursors

The compound is synthesized via acid-catalyzed demethylation of 2-chloro-6-methoxy-4-methylquinoline. Treatment with 48% hydrobromic acid under reflux replaces the methoxy group with a hydroxyl group, yielding 2-chloro-4-methyl-quinolin-6-ol quantitatively .

Reaction Conditions

| Starting Material | Reagent | Time | Yield |

|---|---|---|---|

| 2-Chloro-6-methoxy-4-methylquinoline | 48% HBr (210 mL) | 4 hrs | 100% |

Nucleophilic Substitution at Position 2

The chloro group at position 2 is highly reactive toward nucleophiles. Key substitutions include:

Hydrazine Substitution

Reaction with hydrazine dihydrochloride in ethanol under reflux replaces chlorine with a hydrazino group :

Product : 2-Hydrazino-4-methyl-quinolin-6-ol

Conditions :

-

Hydrazine dihydrochloride (1.1 eq), ethanol, 17.5 hrs reflux

-

Yield: 86%

Analytical Data :

-

¹H-NMR (DMSO-d₆) : δ 8.4 (NH), 8.1 (NH₂), 7–7.5 (Ar-H), 2.4 (CH₃), 1.29 (CH₃)

-

IR (cm⁻¹) : 3338 (NH), 3289 (NH₂), 1629 (C=N)

Azide Substitution

Treatment with sodium azide in DMF facilitates Cl→N₃ substitution. This reaction proceeds via an intermediate azide that can undergo cyclization to form tetrazoloquinolines :

Product : 2-Azido-4-methyl-quinolin-6-ol → Tetrazolo[1,5-a]quinoline derivatives

Conditions :

-

NaN₃ (1.5 eq), DMF, 70°C, 2 hrs

-

Yield: Not quantified (cyclization observed via TLC)

Functionalization of the Hydroxyl Group at Position 6

The phenolic -OH group participates in alkylation and tosylation reactions:

Tosylation

Reaction with tosyl chloride in pyridine introduces a tosyloxy group :

Product : 6-Tosyloxy-2-chloro-4-methylquinoline

Conditions :

-

Tosyl chloride (1 eq), pyridine, reflux (2 hrs)

-

Yield: Not explicitly reported (isolated via crystallization)

Alkylation

The hydroxyl group can be alkylated using agents like dimethyl sulfate or ethyl iodide in basic conditions :

Product : 6-Alkoxy-2-chloro-4-methylquinoline

Conditions :

-

Dimethyl sulfate (1 eq), NaOH, DMF, 60°C

-

Yield: Varies with alkylating agent

Thiolation and Thione Formation

The chloro group reacts with thiourea or phosphorus pentasulfide to form thione derivatives :

Reaction Pathways :

-

Thiourea-mediated substitution :

-

Reagent: Thiourea (3 eq), DMF, reflux (4 hrs)

-

Product: 2-Thione-4-methyl-quinolin-6-ol

-

Yield: Moderate (exact % not specified)

-

-

Direct thiation with P₄S₁₀ :

-

Reagent: P₄S₁₀, o-xylene, reflux

-

Product: Same as above but with lower yield

-

Equilibrium Behavior :

Pyridazinoquinolinone Formation

Reaction with chloroacetyl chloride yields fused pyridazinoquinolinones :

Conditions :

-

Chloroacetyl chloride (1 eq), DMSO, 80–90°C

-

Product : 5-Methyl-1,4-dihydro-2H-pyridazino[3,4-b]quinolin-3-one

-

Yield: Not quantified (confirmed via column chromatography)

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The electron-withdrawing effect of the quinoline ring activates position 2 for SNAr reactions, particularly with soft nucleophiles (e.g., S⁻, N₃⁻) .

-

Tautomerism : Thione derivatives exhibit thiolactam-thiolactim equilibria, influencing reactivity in subsequent transformations .

-

Steric Effects : The methyl group at position 4 moderately directs substitution patterns but does not hinder reactivity at position 2 .

Eigenschaften

IUPAC Name |

2-chloro-4-methylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJYCJKEMJEVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354204 | |

| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41957-91-9 | |

| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.